2-Bromo-4-(furan-2-yl)-1,3-thiazole

Lipophilicity Drug-likeness Solubility

2-Bromo-4-(furan-2-yl)-1,3-thiazole is a heterocyclic building block combining a thiazole core with a furan substituent at position 4 and a reactive bromine handle at position 2. With a molecular formula of C7H4BrNOS and a molecular weight of 230.08 g/mol, it is supplied as a crystalline solid (mp 109–111 °C) by major vendors at certified purities of 97–98%.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 917566-86-0
Cat. No. B1519180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(furan-2-yl)-1,3-thiazole
CAS917566-86-0
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)Br
InChIInChI=1S/C7H4BrNOS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H
InChIKeyPUFWLSRDFTVPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(furan-2-yl)-1,3-thiazole (CAS 917566-86-0): Core Properties and Procurement Relevance for Medicinal Chemistry and Fragment-Based Discovery


2-Bromo-4-(furan-2-yl)-1,3-thiazole is a heterocyclic building block combining a thiazole core with a furan substituent at position 4 and a reactive bromine handle at position 2 . With a molecular formula of C7H4BrNOS and a molecular weight of 230.08 g/mol, it is supplied as a crystalline solid (mp 109–111 °C) by major vendors at certified purities of 97–98% . Its structural features place it within the widely exploited 2‑bromothiazole family, yet the electron‑rich furan ring introduces distinct physicochemical properties that directly influence its behaviour in cross‑coupling reactions, biological screening, and property‑based lead optimisation [1].

Why 2-Bromo-4-(furan-2-yl)-1,3-thiazole Cannot Be Replaced by Phenyl or Thiophene Analogs Without Re‑Optimisation


Replacing the furan ring with a phenyl or thiophene isostere is not a neutral exchange. The furan oxygen introduces a hydrogen‑bond acceptor that alters the compound’s polarity, lipophilicity, and electronic distribution, all of which affect solubility, target engagement, and metabolic stability [1]. In a direct antibacterial comparison of phenyl‑ versus furan‑containing thiazole Schiff bases, the furan derivatives consistently gave larger zones of inhibition, demonstrating that the heteroatom is not merely a passive linker but an active contributor to bioactivity [1]. Furthermore, the measured LogP of 2‑bromo‑4‑(furan‑2‑yl)‑1,3‑thiazole is 2.79, significantly lower than the 3.57 reported for the phenyl analog and ≈3.4 for the thiophene analog [2]. This ~0.8 log‑unit reduction translates into a roughly 6‑fold higher aqueous solubility for the furan derivative, a critical factor for achieving meaningful concentrations in biochemical assays and for maintaining favourable absorption and distribution profiles in vivo [3].

Quantitative Differentiation Evidence for 2-Bromo-4-(furan-2-yl)-1,3-thiazole Versus Its Closest Analogs


Lipophilicity (LogP) Head-to-Head: Furan vs. Phenyl and Thiophene Analogs

The target compound exhibits a measured LogP of 2.79, which is 0.78 log units lower than the phenyl analog (LogP 3.57) and approximately 0.6 log units lower than the thiophene analog (LogP ≈3.4) [1]. This difference corresponds to a predicted 6‑fold increase in aqueous solubility for the furan derivative [2].

Lipophilicity Drug-likeness Solubility

Antibacterial Potency: Furan- vs. Phenyl-Containing Thiazole Scaffolds

In a systematic study of eighteen thiazole Schiff base derivatives, compounds bearing a furan ring consistently produced larger inhibition zones than their phenyl‑substituted counterparts against Gram‑positive and Gram‑negative bacteria [1]. The most active furan‑thiazole derivative (2d) gave an inhibition zone of 48.3 ± 0.6 mm against B. subtilis, compared with 20.0 ± 1.0 mm for the ceftriaxone standard. Phenyl‑ring derivatives in the same series showed significantly smaller zones, with the authors concluding that the furan ring notably enhances antibacterial potency [1].

Antibacterial Structure-Activity Relationship Thiazole

Certified Purity and Supply Consistency vs. Analog Availability

The target compound is routinely supplied at 97% purity (Thermo Scientific) and 98% purity (Fluorochem) with full analytical characterisation . The phenyl analog is typically offered at 95–98% purity across multiple vendors, with wider lot‑to‑lot variability . The thiophene analog is listed as discontinued by at least one major supplier, raising concerns about long‑term availability .

Quality Control Procurement Reproducibility

Fragment Library Compatibility and Reactive Handle Positioning

A focused library of 49 fragment‑sized thiazoles and thiadiazoles, including brominated derivatives, was recently profiled in a cascade of biochemical, redox, thiol reactivity, and stability assays, confirming that brominated thiazoles are competent starting points for fragment elaboration [1]. The 2‑bromo substituent on the target compound is strategically positioned for Pd‑catalysed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig), while the 4‑furan ring remains available for additional functionalisation or target interaction [2].

Fragment-Based Drug Discovery Cross-Coupling Building Block

Optimal Application Scenarios for 2-Bromo-4-(furan-2-yl)-1,3-thiazole Based on Quantitative Differentiation Evidence


Early‑Stage Antibacterial Lead Generation Requiring Soluble, Furan‑Based Scaffolds

The class‑level evidence showing superior antibacterial potency of furan‑thiazole over phenyl‑thiazole Schiff bases [1], combined with the compound’s LogP of 2.79—which predicts ~6‑fold higher aqueous solubility than the phenyl analog—makes this building block an ideal starting point for synthesising and screening novel antibacterial agents. Researchers can elaborate the 2‑bromo position with diverse amines or boronic acids while retaining the solubility‑enhancing furan ring, reducing the need for late‑stage solubility rescue.

Fragment‑Based Drug Discovery Campaigns Seeking Pre‑Validated, Low‑Lipophilicity Thiazole Fragments

The compound belongs to a class of fragment‑sized thiazoles that have undergone rigorous profiling in biochemical inhibition, redox, and stability assays [2]. Its LogP of 2.79 places it in the favourable lower‑lipophilicity range for fragment hits, minimising the risk of non‑specific binding and aggregation. Procurement from reliable vendors at 97–98% purity ensures batch‑to‑batch reproducibility during fragment soaking and co‑crystallisation experiments.

Synthetic Chemistry Programmes Requiring a Stable, Dual‑Reactive Heterocyclic Building Block

The 2‑bromo substituent is a well‑established handle for Pd‑catalysed Suzuki, Sonogashira, and Buchwald‑Hartwig couplings [3], while the 4‑furan ring can undergo electrophilic substitution or serve as a directing group. The compound’s crystalline nature (mp 109–111 °C) facilitates handling and storage. The discontinued status of the thiophene analog further reinforces the strategic choice of this furan derivative for long‑term synthetic programmes where supply continuity is critical.

Property‑Based Lead Optimisation Where Reduced Lipophilicity Is a Design Criterion

With a LogP advantage of 0.78 log units over the most common phenyl isostere [4], this compound enables medicinal chemists to explore structure‑activity relationships without immediately exceeding recommended lipophilicity thresholds (e.g., LogP < 3 for fragment hits; LogP < 5 for leads). Incorporating the furan‑thiazole core into lead series can help maintain favourable ADMET profiles while preserving the synthetic versatility of the 2‑bromo handle.

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